molecular formula C21H26N2O3 B267593 N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide

N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide

Cat. No. B267593
M. Wt: 354.4 g/mol
InChI Key: UOCPAAGIXSBSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a key regulator of inflammation and immune responses.

Mechanism of Action

N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 inhibits the NF-κB pathway by blocking the phosphorylation and degradation of inhibitor of κB (IκB), which is a key regulator of NF-κB activation. This leads to the accumulation of IκB and the inhibition of NF-κB activation, which in turn reduces the expression of pro-inflammatory cytokines and other NF-κB target genes.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 inhibits cell growth and induces apoptosis. In inflammatory cells, N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines. In neurons, N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 protects against oxidative stress and inflammation. However, N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 has also been shown to have some toxic effects, such as inducing oxidative stress and apoptosis in normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 in lab experiments is its potency and specificity for the NF-κB pathway. N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 has been shown to be a more potent inhibitor of NF-κB than other commonly used inhibitors, such as N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7085 and MG132. However, one limitation of using N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 is its potential toxicity in normal cells, which may limit its therapeutic applications.

Future Directions

There are several future directions for the research on N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082. One direction is to develop more potent and specific inhibitors of the NF-κB pathway that have fewer toxic effects. Another direction is to explore the therapeutic applications of N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 in other diseases, such as autoimmune diseases and infectious diseases. Additionally, the combination of N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxic effects.

Synthesis Methods

The synthesis of N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 involves several steps, including the reaction of 4-propoxybenzoic acid with thionyl chloride and propionic anhydride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid and sec-butylamine to form N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. In cancer research, N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway, which is involved in tumor cell survival and resistance to chemotherapy. In inflammatory diseases, N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide 11-7082 has been shown to protect neurons from oxidative stress and inflammation.

properties

Product Name

N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-butan-2-yl-3-[(4-propoxybenzoyl)amino]benzamide

InChI

InChI=1S/C21H26N2O3/c1-4-13-26-19-11-9-16(10-12-19)20(24)23-18-8-6-7-17(14-18)21(25)22-15(3)5-2/h6-12,14-15H,4-5,13H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

UOCPAAGIXSBSKK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)CC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)CC

Origin of Product

United States

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